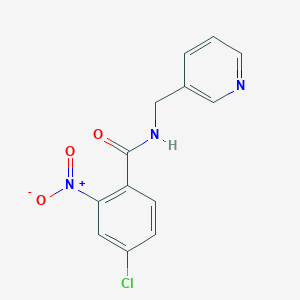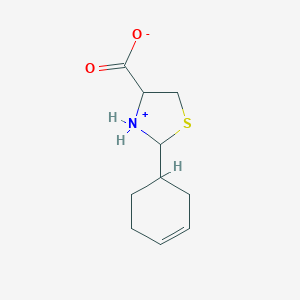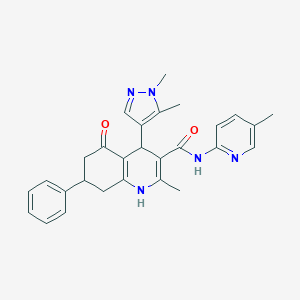![molecular formula C14H10Cl2N4O2S B451420 N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}nicotinamide CAS No. 445015-85-0](/img/structure/B451420.png)
N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide moiety linked to a hydrazinocarbothioyl group, which is further connected to a 2,4-dichlorobenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form N’-(2,4-dichlorobenzoyl)hydrazine. This intermediate is then reacted with carbon disulfide to yield N’-(2,4-dichlorobenzoyl)-hydrazinocarbothioyl chloride. Finally, this intermediate is coupled with nicotinamide under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzoyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the replacement of the chlorine atoms with various nucleophiles .
科学的研究の応用
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of the target compound, known for its use in organic synthesis
N’-(2,4-Dichlorobenzoyl)hydrazine: An intermediate in the synthesis of the target compound, with potential biological activities.
Nicotinamide derivatives: Compounds with similar structures that exhibit various biological activities, including anti-inflammatory and anticancer properties
Uniqueness
N-[N’-(2,4-Dichloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzoyl group enhances its reactivity, while the nicotinamide moiety contributes to its biological activity. This combination makes it a valuable compound for various research applications .
特性
CAS番号 |
445015-85-0 |
|---|---|
分子式 |
C14H10Cl2N4O2S |
分子量 |
369.2g/mol |
IUPAC名 |
N-[[(2,4-dichlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N4O2S/c15-9-3-4-10(11(16)6-9)13(22)19-20-14(23)18-12(21)8-2-1-5-17-7-8/h1-7H,(H,19,22)(H2,18,20,21,23) |
InChIキー |
ZMMQNEGRPHQCHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451337.png)
![Isopropyl 4-ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B451338.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dinitrobenzamide](/img/structure/B451340.png)
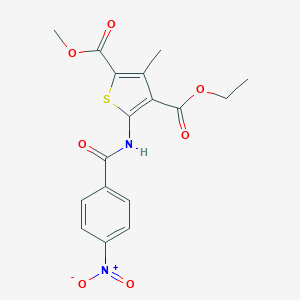
![N-(3-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B451342.png)
![4-fluoro-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B451345.png)
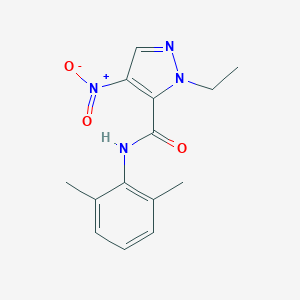
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-[(4-ethylphenoxy)methyl]benzohydrazide](/img/structure/B451349.png)
